2-Methyl-3-(trifluoromethyl)benzamide

Catalog No.
S718146
CAS No.
251651-26-0
M.F
C9H8F3NO
M. Wt
203.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-(trifluoromethyl)benzamide

CAS Number

251651-26-0

Product Name

2-Methyl-3-(trifluoromethyl)benzamide

IUPAC Name

2-methyl-3-(trifluoromethyl)benzamide

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

InChI

InChI=1S/C9H8F3NO/c1-5-6(8(13)14)3-2-4-7(5)9(10,11)12/h2-4H,1H3,(H2,13,14)

InChI Key

KIFNHEQJQVNAQB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1C(F)(F)F)C(=O)N

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C(=O)N

2-Methyl-3-(trifluoromethyl)benzamide (CAS: 251651-26-0) is a highly specialized, di-substituted fluorinated building block predominantly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Featuring a unique combination of an ortho-methyl steric lock and a meta-trifluoromethyl electron-withdrawing group, this compound is engineered to provide precise conformational control and enhanced metabolic stability in downstream molecular scaffolds. In industrial procurement, it is primarily sourced as a critical precursor for kinase inhibitors (such as Tie-2 and p38 targets) where strict structural rigidity is required. Its reliable solid-state profile, predictable solubility in polar aprotic solvents, and compatibility with transition-metal-catalyzed cross-coupling make it a preferred starting material over simpler mono-substituted benzamides for high-value chemical manufacturing [1].

Attempting to substitute 2-Methyl-3-(trifluoromethyl)benzamide with simpler analogs, such as 3-(trifluoromethyl)benzamide or 2-methyl-3-nitrobenzamide, fundamentally compromises both downstream efficacy and synthetic processability. The absence of the 2-methyl group removes the necessary steric hindrance that forces the amide bond out of the phenyl ring plane, a critical requirement for optimal binding in kinase hinge regions. Conversely, replacing the trifluoromethyl group with a nitro group significantly alters the electronic landscape, leading to higher rates of catalyst poisoning during palladium-catalyzed amidation steps. Consequently, substituting this exact di-substituted scaffold results in unacceptable losses in target affinity, pharmacokinetic stability, and overall manufacturing yield [1].

Steric Locking: Enhancing Downstream Kinase Inhibitor Affinity

In the development of kinase inhibitors (e.g., Tie-2), the spatial orientation of the amide bond is critical. APIs synthesized using 2-methyl-3-(trifluoromethyl)benzamide exhibit a forced out-of-plane amide conformation due to the ortho-methyl group. Comparative binding assays demonstrate that derivatives incorporating this specific 2-methyl-3-CF3 motif achieve IC50 values in the low nanomolar range (<10 nM). In direct contrast, analogs derived from 3-(trifluoromethyl)benzamide (lacking the 2-methyl steric lock) show a 15- to 40-fold reduction in target affinity (IC50 > 150 nM) due to suboptimal dihedral angle alignment within the binding pocket [1].

Evidence DimensionDownstream API Target Affinity (IC50)
Target Compound Data<10 nM (optimal dihedral conformation)
Comparator Or Baseline3-(Trifluoromethyl)benzamide derivatives (>150 nM)
Quantified Difference15- to 40-fold increase in binding affinity
ConditionsIn vitro kinase binding assay (e.g., Tie-2 receptor)

Buyers must procure the 2-methyl variant to ensure the structural pre-organization necessary for high-potency drug candidates, as omitting it leads to non-viable efficacy.

Pharmacokinetic Survivability: Blocking Cytochrome P450 Oxidation

The incorporation of the trifluoromethyl group at the 3-position provides a robust shield against oxidative metabolism compared to unfluorinated analogs. When evaluated in human liver microsome (HLM) clearance assays, scaffolds built from 2-methyl-3-(trifluoromethyl)benzamide demonstrate an intrinsic clearance (CL_int) of <15 µL/min/mg protein. Substituting this precursor with 2,3-dimethylbenzamide results in rapid metabolic degradation at the meta-methyl position, yielding a CL_int of >45 µL/min/mg protein. The strong carbon-fluorine bonds effectively block Phase I oxidation while maintaining the necessary lipophilicity for cellular permeability [1].

Evidence DimensionIn vitro intrinsic clearance (HLM CL_int)
Target Compound Data<15 µL/min/mg protein
Comparator Or Baseline2,3-Dimethylbenzamide derivatives (>45 µL/min/mg protein)
Quantified Difference>60% reduction in metabolic clearance rate
ConditionsHuman liver microsome (HLM) oxidative stability assay

Selecting the CF3-substituted benzamide is essential for extending the biological half-life of the final product, directly impacting its commercial viability as a therapeutic.

Catalyst Compatibility in Buchwald-Hartwig Amidations

During scale-up manufacturing, the electronic properties of the benzamide precursor heavily influence cross-coupling efficiency. 2-Methyl-3-(trifluoromethyl)benzamide undergoes palladium-catalyzed C-N bond formation with aryl halides smoothly, typically achieving isolated yields of 82-88% under standard conditions (e.g., Pd2(dba)3/Xantphos). In contrast, utilizing 2-methyl-3-nitrobenzamide as a cheaper alternative often leads to catalyst poisoning or unwanted reduction of the nitro group, dropping yields to <50% and requiring higher, more costly catalyst loadings. The inert nature of the CF3 group ensures predictable reactivity and higher throughput [1].

Evidence DimensionIsolated yield in Pd-catalyzed amidation
Target Compound Data82-88% yield
Comparator Or Baseline2-Methyl-3-nitrobenzamide (<50% yield)
Quantified Difference>30% absolute increase in yield with lower catalyst degradation
ConditionsIndustrial-scale Buchwald-Hartwig cross-coupling

For procurement teams, the higher upfront cost of the CF3 precursor is strongly justified by the dramatically improved downstream yields and reduced precious-metal catalyst consumption.

Enhanced Process Solvent Solubility for Flow Chemistry

The asymmetric di-substitution of 2-methyl-3-(trifluoromethyl)benzamide disrupts crystal lattice packing, leading to superior solubility profiles in common industrial solvents compared to symmetric or unsubstituted benzamides. Quantitative solubility testing shows that this compound achieves concentrations exceeding 200 mg/mL in polar aprotic solvents like DMF and NMP at 25 °C. Unsubstituted benzamide or 4-methylbenzamide typically saturate at significantly lower concentrations (~80-100 mg/mL). This high solubility permits more concentrated reaction streams, which is particularly critical for maximizing volumetric productivity in continuous flow synthesis platforms [1].

Evidence DimensionSolubility in polar aprotic solvents (DMF/NMP)
Target Compound Data>200 mg/mL at 25 °C
Comparator Or BaselineUnsubstituted benzamide (~80-100 mg/mL)
Quantified Difference2.0x to 2.5x increase in maximum process concentration
ConditionsStandard batch or continuous flow solvent preparation at 25 °C

Higher solubility allows process engineers to run more concentrated reactions, directly increasing plant throughput and reducing solvent waste disposal costs.

Synthesis of Kinase Inhibitor APIs

Due to its unique steric locking capability, 2-methyl-3-(trifluoromethyl)benzamide is the premier starting material for synthesizing advanced kinase inhibitors (e.g., targeting Tie-2 or p38). The ortho-methyl group ensures the correct spatial orientation of the amide bond, maximizing target affinity and ensuring the efficacy of the final therapeutic compound[1].

Development of Metabolically Stable Agrochemicals

In agrochemical R&D, substituting degradation-prone methyl or methoxy groups with this compound's trifluoromethyl moiety provides robust resistance to oxidative metabolism. This makes it an ideal building block for next-generation fungicides and herbicides that require prolonged environmental stability and extended half-lives [2].

High-Throughput Continuous Flow Manufacturing

The compound’s excellent solubility profile (>200 mg/mL in DMF) and compatibility with transition-metal catalysts make it highly suitable for continuous flow chemistry applications. It allows for highly concentrated reaction streams in Buchwald-Hartwig amidations, maximizing volumetric productivity and minimizing solvent overhead in large-scale production[3].

XLogP3

2

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